molecular formula C8H12N2O5 B14488707 (Acryloylamino)[(ethoxycarbonyl)amino]acetic acid CAS No. 65954-91-8

(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid

Cat. No.: B14488707
CAS No.: 65954-91-8
M. Wt: 216.19 g/mol
InChI Key: RTHRELRYUDCQFG-UHFFFAOYSA-N
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Description

(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid is a compound that features both acryloyl and ethoxycarbonyl groups attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloylamino)[(ethoxycarbonyl)amino]acetic acid typically involves the reaction of acryloyl chloride with ethoxycarbonyl amino acetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Acryloylamino)[(ethoxycarbonyl)amino]acetic acid involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other molecules, allowing for controlled release. The compound’s functional groups interact with biological molecules, facilitating targeted delivery and improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid is unique due to the presence of both acryloyl and ethoxycarbonyl groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

65954-91-8

Molecular Formula

C8H12N2O5

Molecular Weight

216.19 g/mol

IUPAC Name

2-(ethoxycarbonylamino)-2-(prop-2-enoylamino)acetic acid

InChI

InChI=1S/C8H12N2O5/c1-3-5(11)9-6(7(12)13)10-8(14)15-4-2/h3,6H,1,4H2,2H3,(H,9,11)(H,10,14)(H,12,13)

InChI Key

RTHRELRYUDCQFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)O)NC(=O)C=C

Origin of Product

United States

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